2-[Tert-butyl(methyl)amino]-3-methylbut-2-enenitrile
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Overview
Description
2-[Tert-butyl(methyl)amino]-3-methylbut-2-enenitrile is an organic compound with a complex structure that includes a nitrile group, a tert-butyl group, and a methylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Tert-butyl(methyl)amino]-3-methylbut-2-enenitrile typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of tert-butylamine with a suitable nitrile precursor in the presence of a base such as potassium tert-butoxide. The reaction is usually carried out in an organic solvent like tetrahydrofuran at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process. The choice of solvents, catalysts, and reaction parameters is crucial to achieving high yields and minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
2-[Tert-butyl(methyl)amino]-3-methylbut-2-enenitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions using agents such as sodium borohydride can convert the nitrile group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and bases like potassium tert-butoxide. Reaction conditions such as temperature, solvent, and reaction time are optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can result in various substituted derivatives.
Scientific Research Applications
2-[Tert-butyl(methyl)amino]-3-methylbut-2-enenitrile has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[Tert-butyl(methyl)amino]-3-methylbut-2-enenitrile involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, influencing biochemical pathways and cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-[(tert-Butoxycarbonyl)amino]-3-hydroxy-3-phenylpropanoate: This compound shares structural similarities but has different functional groups and applications.
BTTES: A water-soluble ligand used in copper-catalyzed azide-alkyne cycloaddition reactions.
BTTAA: Another water-soluble ligand with applications in click chemistry.
Uniqueness
2-[Tert-butyl(methyl)amino]-3-methylbut-2-enenitrile is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical transformations and its utility in diverse research fields highlight its importance.
Properties
CAS No. |
72129-61-4 |
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Molecular Formula |
C10H18N2 |
Molecular Weight |
166.26 g/mol |
IUPAC Name |
2-[tert-butyl(methyl)amino]-3-methylbut-2-enenitrile |
InChI |
InChI=1S/C10H18N2/c1-8(2)9(7-11)12(6)10(3,4)5/h1-6H3 |
InChI Key |
JYLRNTSWSJMFMH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C(C#N)N(C)C(C)(C)C)C |
Origin of Product |
United States |
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